molecular formula C15H25N B12735644 Propylamine, N,N-diethyl-3-(2,6-xylyl)- CAS No. 97021-64-2

Propylamine, N,N-diethyl-3-(2,6-xylyl)-

Cat. No.: B12735644
CAS No.: 97021-64-2
M. Wt: 219.37 g/mol
InChI Key: PLCHGXPNQCZOTJ-UHFFFAOYSA-N
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Description

Propylamine, N,N-diethyl-3-(2,6-xylyl)- is a tertiary amine with the molecular formula C7H17N. It is also known by other names such as Diethylpropylamine and Ethanamine, N-ethyl-N-propyl-. This compound is characterized by the presence of a propyl group attached to the nitrogen atom, which is further substituted with two ethyl groups. It is a colorless liquid with a fishy, ammoniacal odor and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylamine, N,N-diethyl-3-(2,6-xylyl)- can be synthesized through the alkylation of ammonia or primary amines with alkyl halides. The reaction typically involves heating the halogenoalkane with a concentrated solution of ammonia in ethanol in a sealed tube to prevent the escape of ammonia gas. The reaction proceeds through a series of steps, forming primary, secondary, and tertiary amines along with their respective salts .

Industrial Production Methods

In industrial settings, the production of Propylamine, N,N-diethyl-3-(2,6-xylyl)- often involves the alkylation of diethylamine with propyl halides. The reaction is carried out under controlled conditions to ensure the formation of the desired tertiary amine. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Propylamine, N,N-diethyl-3-(2,6-xylyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propylamine, N,N-diethyl-3-(2,6-xylyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of Propylamine, N,N-diethyl-3-(2,6-xylyl)- involves its interaction with various molecular targets and pathways. As a tertiary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. The compound’s nitrogen atom can donate a lone pair of electrons to form bonds with electrophiles, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propylamine, N,N-diethyl-3-(2,6-xylyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of propyl and ethyl groups on the nitrogen atom makes it a valuable reagent in various chemical reactions, offering different steric and electronic effects compared to other tertiary amines .

Properties

CAS No.

97021-64-2

Molecular Formula

C15H25N

Molecular Weight

219.37 g/mol

IUPAC Name

3-(2,6-dimethylphenyl)-N,N-diethylpropan-1-amine

InChI

InChI=1S/C15H25N/c1-5-16(6-2)12-8-11-15-13(3)9-7-10-14(15)4/h7,9-10H,5-6,8,11-12H2,1-4H3

InChI Key

PLCHGXPNQCZOTJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC1=C(C=CC=C1C)C

Origin of Product

United States

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